Cas no 647828-36-2 (Phosphine, bis(2,6-dimethylphenyl)-)
647828-36-2 structure
Product Name:Phosphine, bis(2,6-dimethylphenyl)-
CAS No:647828-36-2
MF:C16H19P
MW:242.295825242996
CID:417341
PubChem ID:18705942
Update Time:2025-04-19
Phosphine, bis(2,6-dimethylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Phosphine, bis(2,6-dimethylphenyl)-
- bis(2,6-dimethylphenyl)phosphane
- 647828-36-2
- DTXSID60595740
- SCHEMBL6848190
-
- Inchi: 1S/C16H19P/c1-11-7-5-8-12(2)15(11)17-16-13(3)9-6-10-14(16)4/h5-10,17H,1-4H3
- InChI Key: QURLDTFZJFZDLS-UHFFFAOYSA-N
- SMILES: P(C1C(C)=CC=CC=1C)C1C(C)=CC=CC=1C
Computed Properties
- Exact Mass: 242.12257
- Monoisotopic Mass: 242.122437604g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
Phosphine, bis(2,6-dimethylphenyl)- Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
647828-36-2 (Phosphine, bis(2,6-dimethylphenyl)-) Related Products
- 49676-42-8(Tris(2,4-dimethylphenyl)phosphine)
- 115034-38-3(Tri(2,5-xylyl)phosphine)
- 23897-15-6(Trimesitylphosphine)
- 29949-64-2(Phosphine,bis(2-methylphenyl)-)
- 6163-58-2(Tri(2-methylphenyl)phosphine)
- 5931-53-3(Diphenyl(o-tolyl)phosphine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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